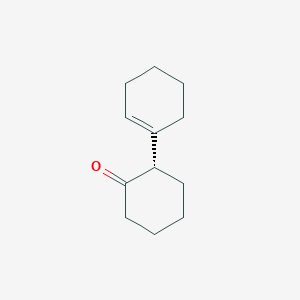

o-Cyclohexenylcyclohexanone

Description

Significance in Organic Synthesis and Industrial Processes

The primary significance of o-cyclohexenylcyclohexanone lies in its role as a crucial intermediate. It is most notably formed via the aldol (B89426) condensation of cyclohexanone (B45756), a widely available industrial chemical. royalsocietypublishing.orgsigmaaldrich.com This self-condensation reaction is a fundamental process in organic synthesis, leading to the formation of a carbon-carbon bond and the creation of a more complex molecular structure from a simpler precursor. evitachem.com

The reaction can be catalyzed by various substances, including sulfuric acid, aromatic sulfonic acids, solid acid catalysts like Amberlyst 15, and perfluorosulfonic acid resins. royalsocietypublishing.orgacs.org The choice of catalyst and reaction conditions (such as temperature) can influence the conversion rate of cyclohexanone and the selectivity towards the desired dimer product, minimizing the formation of trimers and other byproducts. royalsocietypublishing.orgacs.org

Industrially, this compound is paramount as a direct precursor to o-phenylphenol (OPP). royalsocietypublishing.orggoogle.com The process involves the catalytic dehydrogenation of this compound. enfo.hu o-Phenylphenol is a valuable fine chemical with widespread applications as a fungicide, disinfectant, flame retardant, and preservative. royalsocietypublishing.orggoogle.com Beyond its role in OPP production, this compound is also utilized as a modifying agent for epoxy resins, a plasticizer, a crosslinking agent for polymers, and as a raw material in the synthesis of agrochemicals and dyestuffs. google.comfishersci.no

The table below summarizes key findings from kinetic studies on the self-condensation of cyclohexanone to produce this compound.

| Catalyst | Temperature Range (°C) | Apparent Activation Energy (kJ mol⁻¹) | Key Findings |

| Amberlyst 15 | 70–110 | 68.46 (for dimer formation) | Water has a negative impact on the reaction rate; undesired trimers form at higher temperatures. acs.org |

| HRF5015 | 50-80 | 54 | High selectivity (close to 100%) for the dimer product; the reaction can proceed at a lower temperature (50°C). royalsocietypublishing.org |

Historical Context of its Discovery and Early Research

The history of this compound is intrinsically linked to its precursor, cyclohexanone. Cyclohexanone itself was first identified in 1888 by Edmund Drechsel. wikipedia.org The self-condensation reaction of cyclohexanone, which produces this compound, has been a subject of study for many decades as a classic example of aldol condensation.

Early research focused on understanding and optimizing the condensation process. The reaction yields a mixture of two isomers, 2-(1-cyclohexenyl)cyclohexanone (B73363) and 2-cyclohexylidenecyclohexanone (B92620). google.comgoogle.com A significant challenge in early studies was the separation and purification of these isomers, as they differ only in the position of a double bond. google.com Research from 1922 investigated derivatives of related compounds, indicating academic interest in the chemistry of these cyclic systems during that period. google.com

Later research delved into the catalytic aspects of the synthesis. While strong acids like sulfuric acid were used industrially, their corrosive nature and environmental impact prompted investigation into alternative catalysts. royalsocietypublishing.orggoogle.com Studies by entities like the Institute of Coal Chemistry, Chinese Academy of Sciences, explored catalysts such as NaNO₂-rare earth element/γ-Al₂O₃ to improve the process, though challenges like low conversion and high energy consumption remained. google.com The development of solid acid catalysts, such as ion-exchange resins, represented a significant step forward, offering higher yields and simplified product separation. evitachem.comacs.org These advancements have been crucial in refining the industrial production of this key chemical intermediate.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(cyclohexen-1-yl)cyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h6,11H,1-5,7-9H2/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVNVAWHJIKLAGL-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)C2CCCCC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(=CC1)[C@@H]2CCCCC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for O Cyclohexenylcyclohexanone

Self-Condensation of Cyclohexanone (B45756): Primary Synthetic Route

The self-condensation of cyclohexanone is a fundamental aldol (B89426) condensation reaction where two molecules of cyclohexanone react to form a dimer. nih.govresearchgate.net This process first generates an intermediate, 1-hydroxy-[1,1-bicyclohexyl]-2-one, which subsequently undergoes dehydration to yield a mixture of two isomeric products: 2-(1-cyclohexenyl)cyclohexanone (B73363) and 2-cyclohexylidenecyclohexanone (B92620). researchgate.netacs.org The former is typically the predominant isomer. google.com This reaction is reversible and can be catalyzed by either acids or bases. nih.govresearchgate.net

Catalytic Approaches

The key to optimizing the self-condensation of cyclohexanone lies in the selection of an appropriate catalyst. Both homogeneous and heterogeneous catalysts have been employed, with a significant focus on acid catalysis to drive the reaction efficiently. nih.govacs.org

Acid catalysts are widely utilized for the self-condensation of cyclohexanone, encompassing a range of materials from traditional liquid acids to advanced solid acid systems. acs.orgnih.gov These catalysts facilitate the reaction by protonating the carbonyl oxygen of a cyclohexanone molecule, which enhances the electrophilicity of the carbonyl carbon and promotes the formation of an enol or enolate intermediate, a critical step in the condensation mechanism.

Concentrated sulfuric acid is a commonly used homogeneous catalyst for the self-condensation of cyclohexanone, particularly in industrial settings. nih.govpatsnap.com While effective, its use presents significant challenges, including equipment corrosion due to its strong acidic nature and environmental concerns related to disposal and neutralization. nih.govgoogle.com Research has shown that using 98% concentrated sulfuric acid with cyclohexane (B81311) as a water-carrying agent can achieve high conversion and selectivity. patsnap.com However, the strong oxidizing and dehydrating properties of concentrated sulfuric acid can also lead to the formation of unwanted by-products. google.com

Table 1: Performance of Sulfuric Acid in Cyclohexanone Self-Condensation

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | 98% Concentrated H₂SO₄ | patsnap.com |

| Temperature | 110°C | patsnap.com |

| Reaction Time | 2 hours | patsnap.com |

| Cyclohexanone Conversion | ~85.7% | patsnap.com |

| Dimer Selectivity | ~83.5% | patsnap.com |

To mitigate the issues associated with inorganic acids, various organic acid catalysts, particularly solid resins, have been investigated. Perfluorosulfonic acid (PFSA) resins, for instance, demonstrate high catalytic activity and selectivity under milder conditions. nih.gov One such resin, HRF5015, which possesses a unique nanoporous structure, has shown exceptional performance, achieving nearly 100% selectivity for the dimer product even at elevated temperatures. nih.gov The use of heterogeneous catalysts like sulfonic acid-modified silicas also provides an environmentally friendlier process as they can be easily separated from the reaction mixture. nih.govacs.org These catalysts have demonstrated high selectivity towards the desired monocondensed products (>95%), with cyclohexanone conversion rates reaching between 20–40% after two hours at 100°C. acs.orgnih.gov

Table 2: Comparison of Organic Acid Resin Catalysts

| Catalyst | Cyclohexanone Conversion | Dimer Selectivity | Reference |

|---|---|---|---|

| HRF5015 | - | ~100% | nih.gov |

Solid acidic catalysts are a promising alternative to liquid acids, offering advantages such as easier separation, reusability, and reduced environmental impact. nih.gov Various alumina-based solid catalysts have been developed for the self-condensation of cyclohexanone. google.compatsnap.com For example, an Al₂O₃ catalyst derived from the calcination of a pseudo-boehmite precursor has been reported to achieve yields of 70% or higher. google.com Another study utilized a 33.5% MgO-macroporous Al₂O₃ composite catalyst, which demonstrated high conversion and excellent selectivity for the dimer. patsnap.com These catalysts, often prepared to have specific surface acidity and structural properties, can effectively promote the condensation reaction under optimized conditions. google.compatsnap.com

Table 3: Performance of a Solid Acid Catalyst

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | 33.5% MgO-macroporous Al₂O₃ | patsnap.com |

| Cyclohexanone Conversion | 76.5% | patsnap.com |

| Dimer Selectivity | 95.2% | patsnap.com |

Heteropoly acids (HPAs) are well-defined polynuclear acids that exhibit strong Brønsted acidity, making them highly effective catalysts for various organic reactions, including aldol condensations. acs.orgasianpubs.org HPAs like phosphotungstic acid (H₃PW₁₂O₄₀) possess a "Keggin structure" and offer advantages such as high activity, selectivity, and non-corrosiveness. asianpubs.org To enhance their practical application, HPAs are often supported on materials with a high surface area, such as SBA-15 mesoporous silica (B1680970). asianpubs.orgasianpubs.org A mixed heteropoly acid catalyst, combining phosphotungstic and phosphomolybdic acids supported on SBA-15, has been shown to be particularly effective for the synthesis of 2-(1-cyclohexenyl)cyclohexanone. asianpubs.orgasianpubs.org This system combines the high acidity of the HPAs with the structural benefits of the support, leading to excellent catalytic performance. asianpubs.org

Table 4: Optimal Conditions for Mixed Heteropoly Acid/SBA-15 Catalyst

| Parameter | Optimal Value | Reference |

|---|---|---|

| Catalyst | Mixed HPA (PW₁₂ + PMo₁₂)/SBA-15 | asianpubs.orgasianpubs.org |

| Catalyst Loading | 29% | asianpubs.org |

| Catalyst Amount | 3% of reactants | asianpubs.org |

| Reaction Temperature | 150°C | asianpubs.org |

| Reaction Time | 2.5 hours | asianpubs.org |

Acid-Catalyzed Condensation

Selectivity Control and Byproduct Minimization

A primary challenge in the synthesis of o-Cyclohexenylcyclohexanone is controlling the selectivity to maximize the desired dimer while minimizing the formation of isomers and higher-order condensation products.

The self-condensation of cyclohexanone typically yields an isomeric mixture of dimers. The main product is the endocyclic enone, 2-(1-cyclohexenyl)cyclohexanone (this compound), along with the exocyclic enone, 2-cyclohexylidenecyclohexanone. acs.orgscispace.com The initial product of the aldol addition is a β-hydroxy ketone (1′-hydroxy-[1,1′-bicyclohexyl]-2-one), which rapidly dehydrates under acidic conditions to form the unsaturated ketone isomers. researchgate.netacs.org

The ratio of these isomers can be influenced by the catalyst and reaction conditions. However, with heterogeneous acid catalysts, the formation of 2-(1-cyclohexenyl)cyclohexanone is strongly favored, with a typical product ratio of approximately 9:1 over 2-cyclohexylidenecyclohexanone. acs.orgnih.gov

The desired C12 dimer can undergo further condensation with another molecule of cyclohexanone to form C18 trimers and even larger C24 polymers. nih.govacs.org These heavier condensation products are generally undesirable and complicate the purification process. acs.org

Controlling selectivity towards the monocondensed dimer is therefore a key objective. acs.org This is primarily achieved through the careful selection of the catalyst and the optimization of reaction conditions, particularly temperature. High temperatures tend to favor the formation of trimers and other oligomers. researchgate.net The development of shape-selective catalysts, such as those based on specific pore structures, has proven highly effective. For example, the perfluorosulfonic acid resin HRF5015 has demonstrated exceptional selectivity, yielding close to 100% for the dimer with no detectable formation of trimers or polymers under its optimal operating conditions. nih.govroyalsocietypublishing.org Similarly, certain sulfonic acid-modified silicas have shown high selectivity (>95%) towards the C12 adducts, effectively limiting the formation of heavier byproducts. acs.orgnih.gov

Based on a thorough review of the available scientific information, the synthetic route specified in the article outline—the reaction of cyclohexanone with cyclohexene (B86901) to produce this compound—is not a documented method for the synthesis of this compound. The established and scientifically recognized pathway to synthesize this compound is the self-condensation of cyclohexanone.

Therefore, it is not possible to provide a scientifically accurate article that adheres to the strict constraints of the provided outline, as no research findings or data exist for the requested reaction.

The widely documented synthesis of this compound occurs via an acid- or base-catalyzed aldol condensation of two molecules of cyclohexanone, followed by dehydration. This process is also referred to as the auto-condensation of cyclohexanone. google.com

If the intention was to request information on the self-condensation of cyclohexanone, the article could be produced. However, to strictly adhere to the provided instructions, which forbid introducing information outside the explicit scope, the article cannot be generated as requested.

Reaction Mechanisms and Chemical Transformations of O Cyclohexenylcyclohexanone

Mechanistic Insights into Self-Condensation

The formation of o-Cyclohexenylcyclohexanone from the self-condensation of cyclohexanone (B45756) is a classic example of an aldol (B89426) condensation, a powerful carbon-carbon bond-forming reaction. qiboch.comwikipedia.org The process involves one molecule of cyclohexanone acting as a nucleophile and another as an electrophile. wikipedia.org This reaction can proceed through several distinct, catalyst-dependent pathways.

Aldol Condensation Pathway

The aldol condensation of cyclohexanone is a multi-step process that occurs under either basic or acidic conditions. qiboch.compearson.com In the presence of a base, the reaction is initiated by the deprotonation of an α-hydrogen from a cyclohexanone molecule to form a resonance-stabilized enolate ion. pearson.comiitk.ac.inyoutube.com This enolate is a potent nucleophile. youtube.com

The key steps in the base-catalyzed pathway are:

Enolate Formation : A base, such as hydroxide (B78521) (OH⁻), abstracts an acidic α-hydrogen from cyclohexanone, creating an enolate ion. pearson.comyoutube.com

Nucleophilic Attack : The nucleophilic α-carbon of the enolate attacks the electrophilic carbonyl carbon of a second cyclohexanone molecule. youtube.comyoutube.com This forms a new carbon-carbon bond and results in a β-hydroxy ketone intermediate, often called an aldol adduct. youtube.comdoubtnut.com

Dehydration : Upon heating, the aldol adduct readily undergoes dehydration. youtube.comdoubtnut.com A water molecule is eliminated, leading to the formation of a double bond, yielding the final α,β-unsaturated ketone product, this compound. pearson.comyoutube.com The stability gained from the conjugated system of the double bond and the carbonyl group helps to drive the equilibrium toward the product. pearson.com

Enol Intermediate Formation and Tautomerism

A fundamental aspect of carbonyl chemistry is keto-enol tautomerism, an equilibrium between a carbonyl compound (the keto form) and its corresponding enol isomer. openstax.orglibretexts.org Tautomers are constitutional isomers that readily interconvert, distinguished by a change in the position of a hydrogen atom and a double bond. openstax.orglibretexts.org

For cyclohexanone, the keto form is overwhelmingly favored at equilibrium, with the enol tautomer present in very small amounts (reports suggest as low as 0.0001%). openstax.orgscispace.com Despite its low concentration, the enol is a reactive intermediate. openstax.org The tautomerization process is catalyzed by both acids and bases. openstax.orgoregonstate.edu

Acid Catalysis : Involves protonation of the carbonyl oxygen, followed by the removal of an α-hydrogen by a base (like water) to form the enol. openstax.orglibretexts.org

Base Catalysis : Involves the deprotonation of the α-hydrogen to form the enolate ion, which is then protonated on the oxygen atom to yield the enol. openstax.orglibretexts.org

In the context of self-condensation, the enol form can act as the nucleophile, attacking an activated (protonated) carbonyl group of another cyclohexanone molecule, leading to the same aldol adduct.

Nucleophilic Substitution on α-Carbon Atom

The central event in the self-condensation of cyclohexanone is the formation of a new carbon-carbon bond. This occurs via a nucleophilic attack by the α-carbon of one cyclohexanone molecule on the carbonyl carbon of a second molecule. youtube.com The α-carbon, made nucleophilic by its conversion into an enol or enolate ion, attacks the partially positive carbonyl carbon. youtube.compharmacy180.com

Enamine Mechanism in Amine-Catalyzed Systems

When the self-condensation is catalyzed by a secondary amine (like pyrrolidine), the reaction proceeds through an enamine intermediate. youtube.commsu.eduwikipedia.org Enamines are more potent nucleophiles than their enol counterparts. masterorganicchemistry.com

The mechanism involves the following stages:

Enamine Formation : The secondary amine reacts with a molecule of cyclohexanone in an acid-catalyzed condensation reaction to form an enamine, with the elimination of water. youtube.commasterorganicchemistry.com

Nucleophilic Attack : The highly nucleophilic enamine attacks the carbonyl carbon of a second cyclohexanone molecule.

Hydrolysis : The resulting intermediate, an iminium ion, is then hydrolyzed by water to regenerate the amine catalyst and form the final β-hydroxy ketone, which can then dehydrate to this compound. youtube.com

This pathway is a cornerstone of organocatalysis and demonstrates an alternative strategy to activate the α-carbon for nucleophilic attack. libretexts.org

Proton Transfer Steps

Proton transfers are integral to every mechanistic pathway of cyclohexanone self-condensation. iitk.ac.iniitk.ac.in They are essential for the formation of the key reactive intermediates and for the final dehydration step.

Key instances of proton transfer include:

Enolate/Enol Formation : A proton is removed from the α-carbon in base-catalyzed pathways or added to the carbonyl oxygen in acid-catalyzed pathways. iitk.ac.inopenstax.org

Intermediate Protonation : After the nucleophilic attack, the resulting alkoxide intermediate is protonated to form the neutral β-hydroxy ketone (aldol adduct). youtube.com

Enamine Formation : A series of proton transfers occurs to facilitate the condensation of the amine with the ketone and the subsequent elimination of water. youtube.com

Dehydration : In the final step, protonation of the hydroxyl group converts it into a good leaving group (water), which is then eliminated following the removal of another α-hydrogen to form the double bond. youtube.com

These rapid and reversible proton transfer steps are critical for catalysis and for moving the reaction forward through its various stages.

Dehydrogenation Reactions for Aromatization

This compound is a valuable intermediate primarily because it can be converted into o-phenylphenol (OPP) through catalytic dehydrogenation. nih.govmdpi.com This aromatization reaction is of significant industrial importance. mdpi.com The process involves the removal of hydrogen atoms from the cyclic structures to form two aromatic rings, resulting in the phenol (B47542) product. researchgate.netnih.gov

This transformation is typically performed in the gas phase at elevated temperatures, generally ranging from 230°C to 350°C. mdpi.comgoogle.com A variety of catalysts have been developed to facilitate this reaction, with research focusing on improving selectivity and reducing costs.

| Catalyst System | Support | Temperature (°C) | Key Findings |

| Noble Metals | |||

| Platinum (Pt) | γ-Al₂O₃ | 350 | High yield and selectivity for o-phenylphenol. wikipedia.org |

| Palladium (Pd) | γ-Al₂O₃, MgO, ZSM-5 | 120-230 | Effective for dehydrogenation, with temperature depending on the specific support. google.com |

| Palladium (Pd(TFA)₂) | None (Homogeneous) | 80 | Catalyzes the dehydrogenation of cyclohexanone to phenol, with cyclohexenone as an intermediate. nih.gov |

| Non-Noble Metals | |||

| Copper/Nickel (Cu/Ni) | Mg/Al Hydrotalcite | 330 | A cost-effective alternative to noble metals; the combination of Cu and Ni improves stability and activity. mdpi.com |

| Copper/Magnesia (Cu/MgO) | Magnesia (MgO) | 290-310 | Used for dehydrogenation, followed by recrystallization of the product. google.com |

The reaction can lead to several byproducts, including o-cyclohexylcyclohexanone (from hydrogenation of the starting material) and o-cyclohexylphenol (from partial dehydrogenation). mdpi.com The choice of catalyst and reaction conditions is therefore critical to maximize the yield of the desired o-phenylphenol. google.com

Catalytic Dehydrogenation to o-Phenylphenol (OPP)

The industrial production of OPP is primarily achieved through the catalytic dehydrogenation of 2-(1-cyclohexenyl) cyclohexanone (CHCH). mdpi.com This reaction is typically performed in the vapor phase in a fixed-bed reactor at elevated temperatures. The core of this process is the catalyst, which facilitates the aromatization of the cyclohexene (B86901) ring and the conversion of the ketone group into a hydroxyl group, ultimately yielding the phenolic product. The choice of catalyst dictates not only the reaction rate but also the selectivity towards OPP and the spectrum of byproducts formed.

Noble metals are widely recognized for their high activity in dehydrogenation reactions. mdpi.com Platinum (Pt), Palladium (Pd), and Ruthenium (Ru) are the most commonly used noble metal catalysts for the synthesis of OPP from this compound. mdpi.com

Platinum (Pt): Platinum-based catalysts, particularly when supported, demonstrate high efficiency. For instance, a Pt-KOH-γ-Al₂O₃ catalyst has been shown to achieve approximately 95% selectivity for OPP with 100% conversion of the starting material at 350°C.

Palladium (Pd): Palladium, often used as Palladium-on-charcoal (Pd/C), is another effective catalyst. The combination of Pd/C with H₂ has been found to dehydrogenate a variety of substituted cyclohexanones to their corresponding phenols with high yields. nih.gov In these systems, H₂ can act as a cocatalyst, and its presence as the only byproduct highlights the high atom economy of the process. nih.govrsc.org The catalytic cycle may involve the formation of a Pd(II)-enolate followed by β-hydride elimination.

Ruthenium (Ru): Ruthenium is also an active catalyst for dehydrogenation. While specific performance data for the direct conversion of this compound is less detailed in the available literature, Ru's efficacy in related dehydrogenation and hydrogenation reactions of six-membered rings is well-established. researchgate.net

Despite their excellent activity, the high cost of noble metals is a significant drawback for large-scale industrial processes. mdpi.com

To mitigate the high cost of noble metals, research has focused on developing catalysts based on more abundant and less expensive non-noble metals, such as Nickel (Ni) and Copper (Cu).

Copper (Cu): Catalysts with Cu⁰ as the active center have shown strong activity for the dehydrogenation of this compound to OPP, with selectivity reaching up to 90%.

Nickel (Ni): Nickel-containing catalysts also exhibit high catalytic activity.

Bimetallic and Mixed Metal Catalysts: The combination of copper and nickel has been found to greatly improve both the stability and activity of the catalyst. mdpi.com A series of catalysts derived from Cu/Ni/Mg/Al hydrotalcite-like precursors have been developed. In these systems, the introduction of Ni was shown to enhance the selectivity for OPP while inhibiting the formation of byproducts like o-cyclohexylcyclohexanone and o-cyclohexylphenol. mdpi.com An optimal catalyst composition was identified with a Ni²⁺:(Ni²⁺ + Cu²⁺) atomic ratio of 0.4, which exhibited superior stability and activity. mdpi.com

| Catalyst Type | Active Metals | Key Findings | Selectivity for OPP (%) | Reference |

|---|---|---|---|---|

| Noble Metal | Pt, Pd, Ru | High activity but high cost. Industrially used. | ~95 (for Pt-KOH-γ-Al₂O₃) | mdpi.com |

| Non-Noble Metal | Cu | Cu⁰ is the active center; good activity. | Up to 90 | |

| Bimetallic (Hydrotalcite precursor) | Cu/Ni | Combination improves stability and activity. Ni enhances selectivity and inhibits byproducts. | High (Optimized at Ni ratio of 0.4) | mdpi.com |

The performance of a catalyst is significantly influenced by the support material, which provides a high surface area for the dispersion of the active metal particles and can contribute to the catalytic activity itself.

Activated Carbon: Activated carbon is a common support due to its high surface area, stability in acidic and basic media, and its ability to facilitate the formation of catalytically active species. researchgate.net Palladium supported on activated carbon (Pd/C) is a widely used industrial catalyst. nih.gov

Metal Oxides (MgO, Al₂O₃, γ-Al₂O₃): Metal oxides are frequently used as supports. γ-Alumina (γ-Al₂O₃) is a particularly effective carrier for platinum in the dehydrogenation of this compound. Magnesium oxide (MgO) is also utilized as a support material.

Molecular Sieves (ZSM-5): Zeolites, such as ZSM-5, can be used as catalyst supports, offering a structured porous network that can influence selectivity.

The choice of support affects the dispersion of the metal, which in turn impacts the catalyst's activity and stability. For instance, high-temperature calcination of activated carbon has been shown to create more structural defects, leading to higher dispersion and smaller particle size of supported palladium, thereby enhancing catalytic performance. bohrium.com

Promoters are substances added to a catalyst in small amounts to improve its performance, including its activity, selectivity, and stability.

Potassium (K): Potassium, often added in the form of potassium hydroxide (KOH), can act as a promoter. A Pt-KOH-γ-Al₂O₃ catalyst demonstrated high selectivity in OPP synthesis. Alkali promoters like potassium can modify the acidic or basic properties of the support surface, which can suppress side reactions.

Sodium (Na): Sodium can function as an electronic promoter. Studies on other catalytic systems have shown that Na can facilitate the reduction of metal oxides by donating electrons to the metal, which can enhance catalytic activity. researchgate.net

Chromium (Cr) and Cerium (Ce): While Cr and Ce are known promoters in various catalytic reactions, specific details on their role in the direct dehydrogenation of this compound to OPP are not extensively detailed in the reviewed literature. However, in related oxidation and dehydrogenation processes, they are often used to improve redox properties and oxygen mobility.

The preparation of the catalyst is a critical step that involves processes like calcination and reduction, the conditions of which significantly impact the final properties and performance of the catalyst.

Calcination: Calcination is a high-temperature heat treatment in air. The calcination temperature influences the catalyst's crystallinity, specific surface area, and pore structure. sylzyhg.com For example, with hydrotalcite-derived catalysts, calcination transforms the layered structure into mixed metal oxides. For supported catalysts, calcination can affect the interaction between the metal precursor and the support. Higher calcination temperatures can lead to the formation of more stable metal species but may also cause particle growth (sintering) and a decrease in surface area, which can lower catalytic activity. rsc.orgmdpi.com

Reduction: The reduction step, typically carried out in a hydrogen stream at elevated temperatures, converts the metal oxide precursors into their active metallic state (e.g., CuO to Cu⁰). mdpi.com The reduction temperature is a crucial parameter. Higher reduction temperatures can lead to a decrease in surface area and an increase in metal crystallite size. mdpi.com The conditions must be optimized to ensure complete reduction to the active species without causing significant agglomeration of the metal particles. For instance, in the preparation of Cu/Ni/Mg/Al catalysts, the catalyst was reduced with hydrogen at 300°C for 2 hours before the reaction. mdpi.com

During the catalytic dehydrogenation of this compound, several byproducts can be formed through parallel or consecutive reactions. The distribution of these byproducts is highly dependent on the catalyst, reaction conditions, and catalyst stability.

The primary byproducts identified are:

o-Cyclohexylcyclohexanone (OCC): This is a product of the hydrogenation of the starting material, this compound. mdpi.com

o-Cyclohexylphenol (OCHP): This intermediate can be formed through the dehydrogenation of OCC or other pathways. OCHP can be further dehydrogenated to form the desired product, OPP. mdpi.com

Dibenzofuran (B1670420) (DBF): Small quantities of dibenzofuran can be formed through a further reaction of the OPP product, likely involving intramolecular cyclization and dehydration at high temperatures. mdpi.com

The formation of OCC and OCHP is particularly influenced by the catalyst composition. For example, the introduction of Ni into Cu-based catalysts was found to inhibit the formation of these two byproducts, thereby increasing the selectivity towards OPP. mdpi.com

| Byproduct Name | Chemical Formula | Formation Pathway | Reference |

|---|---|---|---|

| o-Cyclohexylcyclohexanone (OCC) | C₁₂H₁₈O | Hydrogenation of this compound | mdpi.com |

| o-Cyclohexylphenol (OCHP) | C₁₂H₁₆O | Dehydrogenation of o-Cyclohexylcyclohexanone | mdpi.com |

| Dibenzofuran (DBF) | C₁₂H₈O | Further reaction/cyclization of o-Phenylphenol | mdpi.com |

Reaction Conditions for Dehydrogenation (Temperature, H₂ Flow Rate, Liquid Hour Space Velocity)

The catalytic dehydrogenation of this compound is a critical process, primarily for the production of o-phenylphenol (OPP). The efficiency and selectivity of this transformation are highly dependent on specific reaction conditions, including the choice of catalyst, temperature, and reactant flow rates. Various catalysts, from noble metals like platinum and palladium to non-noble metal combinations, have been investigated to optimize this process. mdpi.com

The reaction is typically carried out in the vapor phase in a fixed-bed or trickle-bed reactor. google.com Key parameters are carefully controlled to maximize the yield of the desired aromatic product while minimizing side reactions such as hydrogenation or cyclization to byproducts.

Suitable conditions for the dehydrogenation of cyclohexanone derivatives, including this compound, involve a range of temperatures and pressures. google.com The temperature is a crucial factor, with different catalyst systems requiring different optimal ranges. For instance, reactions using metal-loaded catalysts on supports like alumina (B75360) (Al₂O₃) or active carbon are generally conducted at elevated temperatures. google.com The space velocity, which relates the feed flow rate to the catalyst volume, is another vital parameter that influences reaction time and conversion efficiency. google.com Lower space velocities can lead to more complete dehydrogenation. google.com

The table below summarizes typical reaction conditions reported for the dehydrogenation of this compound and related compounds.

| Parameter | Range of Values | Catalyst Examples | Source(s) |

| Temperature | 120°C - 500°C | Pt, Pd, Ni, Cu on Al₂O₃, MgO, Active Carbon; Cu/Ni/Mg/Al hydrotalcite precursors | mdpi.comgoogle.comgoogle.com |

| Pressure | Atmospheric to 500 psig (100 to 3550 kPa) | Platinum-based catalysts | google.com |

| Liquid Hour Space Velocity (LHSV) | 0.2 - 15 h⁻¹ | Metal-loaded catalysts in trickle bed reactors | google.com |

| Weight Hourly Space Velocity (WHSV) | 0.2 - 50 h⁻¹ | General dehydrogenation catalysts | google.com |

| H₂ to Hydrocarbon Molar Ratio | 0 - 20 | General dehydrogenation catalysts | google.com |

Note: The specific optimal conditions can vary significantly depending on the catalyst formulation and desired product selectivity.

Other Significant Chemical Transformations

Beyond dehydrogenation, this compound can undergo a variety of other chemical transformations, leveraging the reactivity of its alkene and ketone functional groups.

Oxidation Pathways (e.g., to o-phenylphenol, dibenzofuran)

The primary oxidation pathway for this compound is its dehydrogenation to form o-phenylphenol. This aromatization reaction is a formal oxidation, involving the removal of two molecules of hydrogen. The process is often catalyzed by metals such as platinum or palladium. nih.gov The reaction proceeds through the initial formation of a cyclohexenone intermediate, which then undergoes a second dehydrogenation step to yield the fully aromatic phenol product. nih.govresearchgate.net

Under certain dehydrogenation conditions, a secondary product, dibenzofuran, can be formed. mdpi.com This occurs via a cyclization reaction of the initially formed o-phenylphenol, which itself is an oxidative process.

Reduction Reactions to Cyclohexyl Derivatives

This compound can be reduced to form cyclohexyl derivatives. The most common reduction involves the hydrogenation of the carbon-carbon double bond of the cyclohexenyl ring to yield o-cyclohexylcyclohexanone. This reaction can occur as a competing pathway during catalytic dehydrogenation, particularly under conditions with a high partial pressure of hydrogen. princeton.edu

Furthermore, the ketone functional group can also be reduced. Under appropriate conditions with reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation, the carbonyl group can be converted to a secondary alcohol, yielding 2-(1-cyclohexenyl)cyclohexanol. A complete reduction of both the alkene and ketone functionalities would result in cyclohexylcyclohexanol.

Substitution Reactions under Acidic/Basic Conditions

The presence of a carbonyl group makes the α-protons (protons on the carbon atoms adjacent to the C=O group) acidic and susceptible to removal by a base. This leads to the formation of an enolate ion. This enolate can act as a nucleophile in substitution reactions, such as alkylation. While the formation of this compound itself occurs through an acid or base-catalyzed aldol condensation of cyclohexanone, which involves enolate intermediates, specific studies detailing substitution reactions on the pre-formed this compound molecule are not widely reported in the reviewed literature. youtube.comnih.gov Similarly, under acidic conditions, the ketone can tautomerize to its enol form, which is also nucleophilic and can participate in reactions at the α-carbon. youtube.com

Cycloaddition Reactions (e.g., Diels-Alder as Diene or Dienophile)

This compound is well-suited to act as a dienophile in the Diels-Alder reaction, a powerful [4+2] cycloaddition for forming six-membered rings. wikipedia.orglibretexts.org The carbon-carbon double bond is conjugated with the electron-withdrawing carbonyl group, making it an electron-poor alkene. masterorganicchemistry.com This electronic feature significantly enhances its reactivity towards electron-rich conjugated dienes. masterorganicchemistry.comorganic-chemistry.org

In a typical Diels-Alder reaction, this compound would react with a diene (the 4π-electron component) to form a new, substituted cyclohexene ring, resulting in a polycyclic product. libretexts.org The reaction is concerted and stereospecific, meaning the stereochemistry of the reactants is preserved in the product. libretexts.org

Electrophilic Addition Reactions

The carbon-carbon double bond in the cyclohexenyl ring is susceptible to electrophilic addition reactions. wikipedia.org In such a reaction, an electrophile (an electron-seeking species) attacks the electron-rich π-bond of the alkene. ucla.edulibretexts.org This initial attack breaks the π-bond and forms a new sigma bond, resulting in a carbocation intermediate. libretexts.orgyoutube.com This intermediate is then rapidly attacked by a nucleophile to form the final addition product. wikipedia.org

Common electrophilic additions include reactions with hydrogen halides (HX), halogens (X₂), and the acid-catalyzed addition of water. wikipedia.orgchemguide.co.uk The regioselectivity of the addition (i.e., which carbon atom the electrophile bonds to) is determined by the stability of the resulting carbocation. Due to the influence of the adjacent carbonyl group, the addition of an electrophile like H⁺ would preferentially occur at the β-carbon, leading to a more stable carbocation at the α-carbon, which can be stabilized by resonance with the carbonyl oxygen.

Formation of Spiro Compounds (e.g., Spiro[5.6]dodecane-7,12-dione, 2-(1-cyclohexenyl)-2-hydroxycyclohexanone)

This compound serves as a precursor for the synthesis of spiro compounds through various chemical pathways. The formation of these molecules involves creating a new ring system that shares a single carbon atom with the existing cyclohexanone ring.

One significant transformation is the synthesis of Spiro[5.6]dodecane-7,12-dione . A plausible and efficient method to achieve this is through a two-step sequence involving ozonolysis followed by an intramolecular aldol condensation.

Ozonolysis : The first step is the oxidative cleavage of the carbon-carbon double bond in the cyclohexenyl ring. youtube.com Treatment of this compound with ozone (O₃), followed by a reductive workup (e.g., with dimethyl sulfide, DMS), breaks the double bond and forms two carbonyl groups. youtube.com This reaction yields an intermediate keto-dialdehyde.

Intramolecular Aldol Condensation : The resulting intermediate, possessing both ketone and aldehyde functionalities, is primed for an intramolecular reaction. Under basic conditions, an enolate can form at one of the α-carbons of the original cyclohexanone ring. This enolate then acts as a nucleophile, attacking one of the newly formed aldehyde groups, leading to the formation of a new seven-membered ring fused at the spiro center. Subsequent dehydration results in the stable α,β-unsaturated diketone, Spiro[5.6]dodecane-7,12-dione.

Another key transformation is the formation of 2-(1-cyclohexenyl)-2-hydroxycyclohexanone . This reaction involves the direct hydroxylation of the carbon atom alpha to the carbonyl group. This can be accomplished through several methods, such as aerobic oxidation using organocatalysts or oxidation with reagents like o-iodoxybenzoic acid (IBX). researchgate.netorganic-chemistry.org The mechanism typically involves the formation of an enol or enolate, which then attacks an oxygen source. This introduces a hydroxyl group at the α-position, yielding the target hydroxyketone without altering the cyclohexenyl substituent. organic-chemistry.org

| Target Spiro Compound | Precursor | Key Reactions |

| Spiro[5.6]dodecane-7,12-dione | This compound | 1. Ozonolysis 2. Intramolecular Aldol Condensation |

| 2-(1-cyclohexenyl)-2-hydroxycyclohexanone | This compound | α-Hydroxylation |

Hydrolytic Scission Reactions

Hydrolytic scission of this compound involves the cleavage of the bond connecting the two rings. This process is effectively a retro-aldol reaction , which is the reverse of the aldol condensation used to synthesize the molecule. libretexts.orgmasterorganicchemistry.com The reaction is typically facilitated by a base and involves the breaking of the C-C bond between the two ring structures.

The mechanism proceeds as follows:

A base (e.g., hydroxide ion) abstracts the proton from the hydroxyl group of the aldol addition intermediate (or the β-hydroxy ketone tautomer of the enone).

The resulting alkoxide undergoes fragmentation. The electrons from the oxygen atom move to reform the carbonyl double bond.

Simultaneously, the carbon-carbon bond between the α- and β-carbons (relative to the carbonyl group) breaks, with the electrons moving to the α-carbon.

This cleavage results in the formation of an enolate of cyclohexanone and a molecule of cyclohexanone.

Protonation of the enolate by a proton source (like water) yields a second molecule of cyclohexanone.

This reaction is an equilibrium process. libretexts.org To drive the reaction toward the scission products, conditions can be manipulated, for instance, by removing one of the products from the reaction mixture.

Photochemical Transformations (Norrish Type I vs. Norrish Type II-Yang Photochemistry)

The photochemistry of ketones like this compound is characterized by two primary pathways upon absorption of UV light: the Norrish Type I and Norrish Type II reactions. These competing pathways originate from the excited state of the carbonyl group and lead to distinct products through different radical intermediates.

α-Cleavage and Decarbonylation

The Norrish Type I reaction involves the homolytic cleavage of one of the α-carbon bonds adjacent to the carbonyl group. chemsynthesis.comucoz.com Upon excitation, the ketone forms a diradical by breaking the bond between the carbonyl carbon and one of the adjacent ring carbons. For this compound, this can occur at either the C1-C2 or C1-C6 bond of the cyclohexanone ring.

This initial α-cleavage produces an acyl-alkyl diradical. This diradical can then undergo several secondary reactions:

Decarbonylation : The acyl radical can lose a molecule of carbon monoxide (CO) to form a new alkyl radical. The two radical centers can then combine to form a new C-C bond, leading to rearranged hydrocarbon products. chemsynthesis.com

Recombination : The initial diradical can recombine to reform the starting ketone.

Disproportionation : Hydrogen atom transfer between the radical centers can form an unsaturated aldehyde.

γ-Hydrogen Abstraction and Cyclization

The Norrish Type II reaction is an intramolecular process that occurs when there is a hydrogen atom on the γ-carbon relative to the carbonyl group. chemsynthesis.com The excited carbonyl oxygen abstracts this γ-hydrogen atom, forming a 1,4-biradical. youtube.com In this compound, γ-hydrogens are available on both the cyclohexanone and cyclohexenyl rings.

Once the 1,4-biradical is formed, it can undergo two main pathways:

Yang Photocyclization : The two radical centers can combine to form a new carbon-carbon bond, resulting in a cyclobutanol (B46151) derivative. This is a key step in forming complex polycyclic structures. viu.ca

Cleavage : The bond between the α- and β-carbons can cleave, resulting in the formation of an enol and an alkene.

Studies on the closely related cis-2,6-di(1-cyclohexenyl)cyclohexanone show that intramolecular abstraction of an allylic γ-hydrogen is a highly efficient process. viu.ca

Triplet State vs. Singlet State Reactivity

Photochemical reactions can proceed from either an excited singlet state (S₁) or a triplet state (T₁). The reactivity of this compound is highly dependent on the multiplicity of the excited state.

Singlet State (S₁) : This is the initially formed excited state. Reactions from the singlet state are often very fast.

Triplet State (T₁) : The singlet state can undergo intersystem crossing (ISC) to the more stable triplet state. Triplet states have longer lifetimes, which can allow for different reaction pathways to occur.

Computational studies on related molecules suggest that the Norrish Type I reaction has a lower energy barrier and should be the predominant pathway from the triplet state. researchgate.netyoutube.com However, experimental results, particularly in the solid state, indicate that the Norrish Type II (Yang cyclization) is the favored outcome. This discrepancy is resolved by concluding that the observed Type II reactivity occurs from the singlet excited state, which proceeds faster than intersystem crossing to the triplet state. researchgate.netorganic-chemistry.org

Solid-State Photolysis vs. Solution Photochemistry

The physical state of the reactant can dramatically influence the outcome of a photochemical reaction.

Solution Photochemistry : In solution, molecules have high conformational freedom. This allows the radical intermediates formed during photochemical reactions to adopt various conformations, leading to a mixture of products.

Solid-State Photolysis : In a crystalline solid, the molecule's conformation is locked by the crystal lattice. This restriction of movement can enhance the selectivity of a reaction. escholarship.org For instance, if the molecule is pre-organized in a conformation that favors γ-hydrogen abstraction, the Norrish Type II reaction can become highly selective, or even the exclusive pathway. researchgate.netviu.ca In the case of cis-2,6-di(1-cyclohexenyl)cyclohexanone, the solid-state structure favors the Norrish Type II pathway, leading to the observed predominance of the Yang cyclization product, despite theoretical calculations favoring the Type I reaction from the triplet state. youtube.com

| Photochemical Pathway | Key Intermediate | Primary Products | Favored State (Observed) |

| Norrish Type I | Acyl-alkyl diradical | Decarbonylated hydrocarbons, unsaturated aldehydes | Triplet (computationally) |

| Norrish Type II | 1,4-Biradical | Cyclobutanols (Yang cyclization), enols + alkenes | Singlet (experimentally) |

Stereoselective Reactions with Thexylborane Leading to erythro Linkages

The reaction of this compound with thexylborane (ThxBH₂) serves as a notable example of a stereoselective transformation, leading to the formation of a saturated bicyclic system with a specific, erythro, stereochemical relationship between the two cyclohexyl rings. This transformation is a testament to the utility of thexylborane in achieving remote stereocontrol in the reduction of α,β-unsaturated ketones (enones).

Mechanism and Stereochemical Outcome

The initial step involves the regioselective and stereoselective addition of the B-H bond of thexylborane across the double bond of the this compound. The bulky thexyl group directs the boron atom to the less sterically hindered carbon of the double bond, while the hydrogen atom is delivered to the more substituted carbon. This hydroboration step results in the formation of a trialkylborane intermediate.

Crucially, the geometry of this intermediate is such that the newly formed carbon-boron bond and the adjacent carbonyl group are held in a specific spatial arrangement. This proximity allows for the intramolecular transfer of a hydride from the boron atom to the carbonyl carbon. This intramolecular reduction of the ketone is highly stereoselective due to the cyclic transition state, which favors the formation of one diastereomer over the other.

The subsequent oxidative work-up (typically with hydrogen peroxide and a base) of the resulting boronate ester cleaves the carbon-boron bond and replaces it with a hydroxyl group, yielding the final product, 2-cyclohexylcyclohexanol. The stereochemical integrity of the molecule is maintained throughout this process, resulting in a predominantly erythro configuration of the two cyclohexyl rings. In the erythro isomer, the substituents on the two adjacent stereocenters (the carbon bearing the hydroxyl group and the carbon at the point of attachment of the other ring) are on opposite sides in a Fischer projection.

Advanced Characterization and Analytical Techniques in O Cyclohexenylcyclohexanone Research

Spectroscopic Characterization Methods in Mechanistic Studies

Spectroscopic techniques that allow for the in-situ observation of reactions are invaluable for understanding the intricate steps involved in catalytic cycles, identifying transient intermediates, and observing changes on the catalyst surface as they happen.

In situ DRIFTS is a powerful, non-invasive technique used to study the mechanisms of heterogeneous catalytic reactions under realistic conditions. specac.com It allows for the direct observation of adsorbed species on the surface of a solid catalyst during the reaction, providing critical insights into the formation of intermediates. rsc.org

In the context of o-Cyclohexenylcyclohexanone synthesis from cyclohexanone (B45756), DRIFTS is employed to monitor the transformation of cyclohexanone on the catalyst surface. The process involves placing a powdered catalyst sample in a specialized reaction cell that allows for heating and the introduction of gaseous or liquid reactants. An infrared beam is directed onto the sample, and the diffusely reflected light is collected and analyzed.

Research employing in-situ DRIFTS for the self-condensation of cyclohexanone has shown that it is possible to identify stable intermediates throughout the reaction process. researchgate.net By tracking the appearance and disappearance of specific vibrational bands in the infrared spectrum over time, researchers can identify key surface species. For example, the initial adsorption of cyclohexanone onto catalyst acid sites can be observed, followed by the formation of an enolate intermediate, which is a critical step in the condensation mechanism. The subsequent reaction of this intermediate with another cyclohexanone molecule to form the aldol (B89426) adduct, and its eventual dehydration to this compound, can be followed by observing characteristic changes in the C=O, C=C, and O-H vibrational regions of the spectrum. These direct spectroscopic observations are essential for building and verifying detailed, step-by-step reaction pathways. rsc.orgresearchgate.net

Table 1: Application of In Situ DRIFTS in Mechanistic Studies

| Analytical Step | Observed Species/Process | Typical IR Band Region (cm⁻¹) | Inferred Mechanistic Information |

|---|---|---|---|

| Reactant Adsorption | Adsorbed Cyclohexanone | ~1700 (C=O stretch) | Interaction of reactant with catalyst active sites. |

| Intermediate Formation | Enolate or other reactive intermediates | 1550-1650 (C=C stretch) | Identification of key transient species in the condensation pathway. |

| Product Formation | Adsorbed this compound | ~1680 (α,β-unsaturated C=O), ~1640 (C=C) | Confirmation of product formation on the catalyst surface before desorption. |

Catalyst deactivation is a significant challenge in industrial processes, leading to reduced efficiency and catalyst lifetime. tudelft.nl FTIR spectroscopy is a highly effective tool for diagnosing the causes of deactivation by identifying foreign species that accumulate on the catalyst surface, blocking active sites. rsc.orgiastate.edu

In the synthesis of this compound, catalysts can deactivate due to several reasons, including the strong adsorption of reactants or products, or the formation of heavier byproducts and coke. utwente.nl By comparing the FTIR spectra of a fresh catalyst with a spent (deactivated) catalyst, researchers can identify the chemical nature of the deactivating agents. iastate.edu

For instance, the appearance of new absorption bands on the spent catalyst can indicate the buildup of carbonaceous deposits (coke) or polymeric side-products. Attenuated Total Reflectance (ATR)-FTIR, a variant of FTIR, is particularly useful for surface analysis and can be used for in-situ monitoring of the catalyst surface in contact with the liquid reaction medium. utwente.nl This allows for real-time observation of the gradual accumulation of poisoning species, providing valuable data on the rate and mechanism of deactivation. tudelft.nlutwente.nl This information is critical for developing strategies to mitigate deactivation, such as optimizing reaction conditions or designing more robust catalysts. iastate.edu

Chromatographic Techniques for Purity and Yield Assessment

Chromatography is the cornerstone of product analysis in organic synthesis, enabling the separation, identification, and quantification of individual components within a complex reaction mixture.

HPLC is a versatile and widely used technique for the analysis of liquid samples, making it suitable for monitoring the progress and outcome of this compound synthesis. nih.gov It is particularly useful for determining the purity of the final product and for the accurate quantification of reactants, intermediates, and products to calculate reaction yield. nih.gov

A typical HPLC analysis for a reaction mixture containing this compound would involve a reversed-phase setup. The sample is injected into a high-pressure stream of a liquid mobile phase, which carries it through a column packed with a nonpolar stationary phase (e.g., C18-silica). Compounds separate based on their relative polarity; less polar compounds like this compound interact more strongly with the stationary phase and thus elute later than more polar components. A detector, commonly a UV-Vis detector set to a wavelength where the analyte absorbs strongly, measures the concentration of each component as it exits the column. The area of the resulting chromatographic peak is directly proportional to the concentration of the compound, allowing for precise quantification when calibrated with standards of known concentration. nih.gov

Table 2: Typical HPLC Parameters for this compound Analysis

| Parameter | Typical Setting/Type | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separates compounds based on polarity. |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water | Elutes the compounds through the column. |

| Detector | UV-Vis Detector (e.g., at 245 nm) | Detects and allows quantification of the analyte. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Quantification | External calibration curve using peak area | Determines the precise concentration and yield. |

Gas Chromatography (GC) is an ideal technique for separating and analyzing volatile and semi-volatile compounds, such as cyclohexanone, this compound, and other potential byproducts. lucideon.com When coupled with a Flame Ionization Detector (FID), it becomes a powerful tool for quantitative analysis. analytice.comdnacih.com

In a GC-FID analysis, a small liquid sample of the reaction mixture is injected into a heated port, where it vaporizes. An inert carrier gas (e.g., helium or nitrogen) sweeps the vaporized sample into a long, thin capillary column. The column's inner surface is coated with a stationary phase that interacts differently with each compound, causing them to separate based on their boiling points and chemical properties. As each separated component exits the column, it is burned in a hydrogen-air flame in the FID. The combustion process produces ions, generating an electrical current that is proportional to the mass of carbon atoms entering the detector. This makes FID highly sensitive and provides a linear response over a wide concentration range, which is excellent for accurate quantification. nih.gov Method validation often includes determining the limit of detection (LOD) and limit of quantification (LOQ). scielo.brresearchgate.net

Table 3: Typical GC-FID Parameters for this compound Analysis

| Parameter | Typical Setting/Type | Purpose |

|---|---|---|

| Column | Capillary column (e.g., HP-5, 30 m x 0.32 mm) | Separates volatile compounds. |

| Carrier Gas | Helium or Nitrogen | Transports the sample through the column. |

| Injector Temperature | ~250 °C | Ensures rapid vaporization of the sample. |

| Oven Program | Temperature ramp (e.g., 50 °C to 250 °C at 10 °C/min) | Optimizes the separation of components with different boiling points. |

| Detector | Flame Ionization Detector (FID) at ~280 °C | Provides sensitive and quantitative detection of organic analytes. |

Catalyst Characterization and Morphological Studies

The performance of a heterogeneous catalyst is intrinsically linked to its physical and chemical properties. A thorough characterization of the catalyst's structure, morphology, and surface properties is therefore essential for developing active, selective, and stable catalysts for this compound synthesis. researchgate.net

Transmission Electron Microscopy (TEM): TEM is used to visualize the catalyst at the nanoscale. It provides crucial information on the size, shape, and distribution (dispersion) of active catalyst particles (e.g., metal nanoparticles) on a support material. mdpi.comnih.gov Uniformly dispersed, small nanoparticles often lead to higher catalytic activity due to a greater number of exposed active sites.

X-ray Diffraction (XRD): XRD is the primary technique for identifying the crystalline phases present in a catalyst. It can confirm the crystal structure of the active component and the support. Furthermore, the width of the diffraction peaks can be used to estimate the average crystallite size of the nanoparticles, complementing the data obtained from TEM. mdpi.com

N₂ Physisorption (BET Method): This technique is used to determine key textural properties of the catalyst. The Brunauer-Emmett-Teller (BET) method specifically calculates the total surface area of the material. Analysis of the nitrogen adsorption-desorption isotherm also yields information about the catalyst's pore volume and average pore diameter, which are critical factors influencing how reactants and products move to and from the active sites. nih.gov

Thermogravimetric Analysis (TGA): TGA measures changes in the weight of a sample as a function of temperature. It is used to assess the thermal stability of the catalyst and can also be employed to quantify the amount of coke deposited on a spent catalyst. nih.gov

Table 4: Summary of Catalyst Characterization Techniques

| Technique | Information Obtained | Relevance to Catalysis |

|---|---|---|

| TEM | Particle size, shape, and dispersion | Correlates nanoparticle size and distribution with catalytic activity. |

| SEM | Surface morphology and topography | Reveals the overall physical structure of the catalyst. |

| XRD | Crystalline phases and average crystallite size | Identifies the active catalyst phase and its structural integrity. |

| BET | Surface area, pore volume, and pore size | Determines the accessibility of active sites to reactants. |

| TGA | Thermal stability, amount of deposited coke | Assesses catalyst robustness and quantifies a key deactivation mechanism. |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a cornerstone technique for elucidating the crystalline structure of catalysts used in the synthesis of this compound. By analyzing the diffraction pattern of X-rays interacting with the catalyst material, researchers can identify the crystalline phases present. For instance, in studies of catalysts for cyclohexanone condensation, XRD is employed to confirm the successful synthesis of the desired catalyst structure and to assess its stability after the reaction.

In the context of preparing catalysts for cyclohexanone transformations, XRD patterns are used to verify the amorphous or crystalline nature of the support material, such as silica (B1680970), and to identify the crystalline phases of the active metallic components. For example, in bimetallic catalysts like Rh-Ni supported on SiO2, XRD patterns can display characteristic reflections for the metallic phases, and the intensity and breadth of these peaks can provide information about the particle size and dispersion of the metallic nanoparticles. mdpi.com

Interactive Data Table: Example of XRD Data for a Catalyst

Below is an example of how XRD data for a catalyst used in a related cyclohexanone reaction might be presented.

| 2θ (degrees) | Intensity (a.u.) | Possible Phase |

| 22.5 | 500 | Amorphous SiO₂ Support |

| 44.3 | 800 | Ni(111) |

| 51.7 | 300 | Ni(200) |

| 76.1 | 200 | Ni(220) |

Note: This table is illustrative and based on data for catalysts used in cyclohexanone reactions.

Hydrogen Temperature-Programmed Reduction (H₂-TPR)

Hydrogen Temperature-Programmed Reduction (H₂-TPR) is a dynamic technique used to characterize the reducibility of metal oxide catalysts, which is crucial for understanding their catalytic activity. In the synthesis of this compound, where metal-supported catalysts are often employed, H₂-TPR provides insights into the interactions between the metal species and the support material.

The technique involves heating the catalyst in a stream of hydrogen and monitoring the hydrogen consumption as a function of temperature. The resulting TPR profile shows peaks at temperatures corresponding to the reduction of different metal oxide species. For bimetallic catalysts, H₂-TPR can reveal the presence of interactions between the two metals, which can influence their catalytic performance. For example, in Rh-Ni/SiO₂ catalysts, the reduction peaks can indicate the formation of bimetallic particles and assess how the addition of one metal affects the reduction temperature of the other. mdpi.com

Brunauer–Emmett–Teller (BET) Surface Area Analysis

The Brunauer–Emmett–Teller (BET) method is a critical technique for determining the specific surface area of porous catalysts used in the production of this compound. The surface area is a key parameter as it directly relates to the number of active sites available for the catalytic reaction. The analysis involves the physisorption of a gas, typically nitrogen, onto the surface of the catalyst at cryogenic temperatures.

In studies of cyclohexanone condensation, BET analysis is used to characterize the textural properties of catalysts, including their surface area, pore volume, and average pore diameter. For instance, in the case of sulfonic acid-modified mesoporous silica catalysts, a significant decrease in the BET surface area and pore volume after functionalization confirms the successful grafting of the acid groups within the pores of the support material. acs.org Comparing the BET surface area of fresh and used catalysts can also provide information about catalyst deactivation through pore blocking. intertek.com

Interactive Data Table: Textural Properties of Catalysts for Cyclohexanone Condensation

The following table illustrates typical data obtained from BET analysis of sulfonic acid-modified silica catalysts.

| Catalyst | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) |

| SBA-15 (support) | 650 | 1.10 | 8.5 |

| SO₃H-SBA-15 | 370 | 0.60 | 7.8 |

| LP-SBA-15 (support) | 480 | 0.85 | 15.2 |

| SO₃H-LP-SBA-15 | 211 | 0.40 | 14.5 |

Source: Adapted from research on sulfonic acid-modified silicas for cyclohexanone self-condensation. acs.org

Electron Probe Microanalysis (EPMA)

Electron Probe Microanalysis (EPMA) is a powerful analytical technique for determining the elemental composition of small volumes of solid materials. While not extensively reported in the specific literature for this compound catalyst characterization, its application in catalysis science is well-established. EPMA bombards a sample with a focused electron beam, causing the emission of characteristic X-rays from the elements present. By analyzing the wavelengths and intensities of these X-rays, the elemental composition can be quantified with high spatial resolution.

In the context of heterogeneous catalysts for this compound synthesis, EPMA could be used to:

Determine the elemental composition of individual catalyst particles.

Map the distribution of active metals and promoters on the catalyst support.

Investigate elemental segregation or redistribution that may occur during catalyst preparation or deactivation.

This technique would be particularly valuable for understanding the homogeneity of metal dispersion and for identifying potential poisoning elements on the catalyst surface.

Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) for Catalyst Morphology and Nanopore Structure

Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are high-resolution imaging techniques that provide detailed information about the morphology and nanostructure of catalysts.

Transmission Electron Microscopy (TEM) is used to visualize the size, shape, and distribution of metal nanoparticles on a catalyst support. In the study of catalysts for cyclohexanone self-condensation, TEM images can reveal the pore structure of the catalyst. For example, in the case of a perfluorosulfonic acid resin catalyst (HRF5015), TEM can be used to characterize its unique nanoporous structure, which is believed to contribute to its high catalytic activity and selectivity. nih.gov

Atomic Force Microscopy (AFM) provides three-dimensional topographical information about the surface of a catalyst at the nanoscale. AFM can be used to image the surface of catalysts and provide insights into their surface roughness and pore distribution. For the HRF5015 resin catalyst, AFM has been used to further characterize its morphology, complementing the information obtained from TEM. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Electronic State of Catalysts

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and, crucially, the chemical and electronic states of the elements on the surface of a catalyst. In the context of this compound synthesis, XPS is invaluable for understanding the nature of the active sites.

By irradiating the catalyst surface with X-rays and analyzing the kinetic energies of the emitted photoelectrons, XPS can determine the oxidation states of the metallic components and identify different chemical environments. For example, in the characterization of Rh-Ni/SiO₂ catalysts, XPS can be used to determine the binding energies of the Rh 3d and Ni 2p core levels, revealing the oxidation states of these metals on the catalyst surface. This information is critical for correlating the electronic properties of the catalyst with its activity and selectivity. mdpi.com

Interactive Data Table: Example of XPS Binding Energy Data

This table shows hypothetical XPS data for a bimetallic catalyst, indicating the different oxidation states of the metals.

| Element | Core Level | Binding Energy (eV) | Identified Species |

| Rh | 3d₅/₂ | 307.2 | Rh⁰ |

| Rh | 3d₅/₂ | 308.5 | Rhⁿ⁺ |

| Ni | 2p₃/₂ | 852.7 | Ni⁰ |

| Ni | 2p₃/₂ | 855.9 | Ni²⁺ |

Note: This table is illustrative and based on data for catalysts used in cyclohexanone reactions. mdpi.com

Advanced Techniques for Product and Intermediate Identification

The self-condensation of cyclohexanone can lead to a variety of products, including the desired this compound dimer, as well as trimers and other byproducts. Advanced analytical techniques are essential for the accurate identification and quantification of these species.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most commonly employed technique for this purpose. GC separates the different components of the reaction mixture based on their volatility and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component, allowing for their identification by comparing the fragmentation patterns with spectral libraries. Researchers have used GC-MS to identify and quantify the products of cyclohexanone self-condensation, confirming the formation of 2-(1-cyclohexenyl)cyclohexanone (B73363) and 2-cyclohexylidenecyclohexanone (B92620) as the main dimer products. acs.orgnih.gov

In Situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a powerful technique for studying the reaction mechanism by directly observing the species adsorbed on the catalyst surface under reaction conditions. In the self-condensation of cyclohexanone, in situ DRIFTS can be used to monitor the changes in the vibrational bands of the reactants, intermediates, and products on the catalyst surface as a function of time and temperature. For instance, this technique has been used to study the reaction mechanism over a perfluorosulfonic acid resin catalyst, providing evidence for the stability of intermediates during the reaction. nih.gov Analysis of the changes in the infrared spectra, such as the appearance and disappearance of specific carbonyl and hydroxyl peaks, allows for the postulation of reaction pathways. nih.gov

Structural Elucidation by X-ray Crystallography (e.g., for related triketone)youtube.com

Research Findings from Crystallographic Analysis

The study of the (η5-C6H7)Fe(CO)2CF3 complex via single-crystal X-ray diffraction revealed a detailed molecular geometry. mdpi.com Yellow crystals suitable for the analysis were grown by layering an anhydrous dichloromethane (B109758) solution with anhydrous hexanes. mdpi.com

The key findings from the X-ray crystallography data are:

Non-planar Ring Structure : The analysis demonstrated that the six-carbon cyclohexadienyl ring is highly non-planar. One of the carbon atoms, the only saturated sp3-hybridized carbon, is significantly out of the plane formed by the other five sp2-hybridized carbon atoms. mdpi.com This deviation is a critical feature of the cyclohexenyl and cyclohexadienyl ring systems.

Bond Lengths and Angles : The Fe-CF3 bond length was found to be consistent with previously reported iron-trifluoromethyl bonds. mdpi.com The precise measurement of bond lengths and angles within the cyclohexadienyl ligand provides benchmark data for theoretical and computational models of these systems.

Intermolecular Interactions : To further understand the crystal packing and intermolecular forces, Hirshfeld surface analysis was employed. This analysis showed that hydrogen-bond interactions (H---X) account for the vast majority (84.8%) of all contacts within the crystal lattice, indicating a very compact solid-state structure. mdpi.com

The crystallographic data provides unambiguous proof of the molecular structure, which is essential for rationalizing the compound's reactivity and physical properties.

Crystallographic Data Table

The following table summarizes the key crystallographic data collected for the related cyclohexadienyl complex, (η5-C6H7)Fe(CO)2CF3. mdpi.com

| Parameter | Value |

| Chemical Formula | C9H7F3FeO2 |

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| a (Å) | 7.336(3) |

| b (Å) | 11.458(5) |

| c (Å) | 12.590(5) |

| β (°) | 96.656(7) |

| Volume (ų) | 1051.8(7) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.739 |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature (K) | 296(2) |

This data is for the related compound (η5-C6H7)Fe(CO)2CF3 as a representative example of X-ray crystallographic analysis of a cyclohexadienyl system. mdpi.com

Theoretical and Computational Investigations of O Cyclohexenylcyclohexanone

Computational chemistry provides powerful tools for investigating the structure, stability, and reactivity of molecules like o-Cyclohexenylcyclohexanone. Through various quantum chemical methods, researchers can model reaction pathways, predict the stability of intermediates, and understand the electronic properties that govern its behavior. These theoretical investigations complement experimental findings and offer insights at a molecular level that are often difficult to obtain otherwise.

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational studies on organic molecules. These methods use the principles of quantum mechanics to model electronic structure and predict molecular properties. For a molecule such as this compound, these calculations can elucidate the mechanisms of its formation, typically through the self-condensation of cyclohexanone (B45756), and its subsequent reactions.

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com It is employed to study the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the complex many-electron wave function. aps.org This approach is particularly useful for investigating reaction mechanisms, including the formation of enol intermediates and the stability of transition states. mdpi.com

In the context of the formation of this compound from cyclohexanone, DFT calculations can model the crucial enol or enolate intermediates. The stability of these intermediates and the transition states leading to them determines the reaction kinetics and product distribution.

Studies on related systems, such as the enolate of cyclohexanone, have utilized DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to identify and compare the stability of competing transition states. For instance, in enolate alkylation reactions, two primary transition states are often considered: a lower-energy chair-like transition state and a higher-energy twist-boat transition state. smolecule.com Calculations have quantified the difference in their free energies of activation (ΔG‡), showing the chair-like pathway to be significantly more favorable. smolecule.com This type of analysis is critical for predicting the stereochemical outcome of reactions involving such intermediates. Tautomerism, the migration of a hydrogen atom to form keto-enol isomers, is another area where DFT is applied to determine the relative stability of the resulting structures. nih.gov

| Transition State (TS) | Description | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| Chair-like TS | Axial approach of the electrophile | 12.3 |

| Twist-boat TS | Equatorial approach of the electrophile | 15.8 |

DFT is a powerful tool for mapping out entire reaction pathways and calculating the associated activation energies (Ea). thoughtco.com The activation energy is the minimum energy required for a reaction to occur and is a key parameter in the Arrhenius equation, which relates reaction rate to temperature. fsu.edulibretexts.orgopentextbc.ca By locating the transition state structure on the potential energy surface—a saddle point connecting reactants and products—the energy barrier for the reaction can be determined. nih.gov

The electronic properties of a molecule are key to its reactivity. DFT calculations provide detailed information about the distribution of electrons and the energies of molecular orbitals. youtube.com Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). joaquinbarroso.com

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. joaquinbarroso.comyoutube.com A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excited and more reactive. youtube.com These values can be precisely calculated using DFT methods and are essential for predicting how this compound will interact with other reagents. youtube.com

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.2 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 | ΔE = ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |